N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide
Description
IUPAC Nomenclature and Systematic Identification
The compound under discussion is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide. This nomenclature reflects the presence of a methanesulfonamide moiety substituted at the nitrogen atom by both a methyl group and a (2S)-oxiran-2-ylmethyl substituent, where the oxirane ring is an epoxide with defined stereochemistry at the 2-position (S configuration).
Additional computed identifiers include:
- Molecular formula: C₅H₁₁NO₃S
- Molecular weight: 165.21 g/mol
- InChI: InChI=1S/C5H11NO3S/c1-6(10(2,7)8)3-5-4-9-5/h5H,3-4H2,1-2H3/t5-/m0/s1
- InChIKey: DUCXLFIAGRGXAB-YFKPBYRVSA-N
- SMILES: CN(C[C@H]1CO1)S(=O)(=O)C
These descriptors enable precise chemical database referencing and facilitate computational modeling.
Stereochemical Analysis of the (2S)-Oxiran-2-yl Substituent
The oxirane (epoxide) ring in this compound is attached via the 2-position, which exhibits an S absolute configuration, indicating the spatial arrangement of substituents around the chiral center. This stereochemistry is critical because it influences the compound's reactivity and interaction with biological targets.
The (2S) configuration is confirmed by stereospecific synthesis routes, typically involving enantioselective epoxidation or chiral starting materials. The oxirane ring is a three-membered cyclic ether, characterized by significant ring strain, which renders it highly reactive toward nucleophilic attack.
Stereochemical integrity is maintained during synthesis and purification, as evidenced by specific optical rotation measurements and chiral chromatographic analysis reported in literature. The presence of the (2S)-oxiran-2-yl group confers distinct conformational and electronic properties compared to its (2R) enantiomer, affecting molecular interactions and potential biological activity.
Comparative Molecular Geometry with Related Sulfonamide-Epoxide Hybrids
Structurally, N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide combines a sulfonamide functional group with an epoxide ring, forming a hybrid molecule with unique geometric and electronic features.
Comparison with Related Compounds:
| Compound | Sulfonamide Group | Epoxide Configuration | Molecular Weight (g/mol) | Notable Geometric Features |
|---|---|---|---|---|
| This compound | Methanesulfonamide (–SO₂–CH₃) | (2S)-oxiran-2-yl | 165.21 | Compact structure with strained epoxide ring; flexible N-methyl linkage |
| N-methyl-N-{[(2S)-oxiran-2-yl]methyl}benzenesulfonamide | Benzenesulfonamide (–SO₂–C₆H₅) | (2S)-oxiran-2-yl | Higher (~211) | Increased rigidity due to aromatic ring; altered electronic distribution |
| N-methyl-N-{[(2S)-oxiran-2-yl]methyl}ethanesulfonamide | Ethanesulfonamide (–SO₂–CH₂CH₃) | (2S)-oxiran-2-yl | Slightly higher (~179) | Slightly elongated sulfonamide substituent; modulated steric effects |
The methanesulfonamide group in the target compound provides a small, electron-withdrawing sulfonyl moiety attached to a methyl group, which influences the overall polarity and hydrogen bonding capacity. The epoxide ring's geometry is characterized by bond angles of approximately 60°, typical for three-membered rings, creating ring strain that enhances reactivity.
Compared to benzenesulfonamide analogs, the methanesulfonamide derivative exhibits increased conformational flexibility and reduced steric hindrance, potentially affecting binding affinity and reactivity in biological contexts. The ethanesulfonamide variant introduces a longer alkyl chain, slightly modifying molecular volume and hydrophobicity.
Molecular modeling and crystallographic data (where available) indicate that the sulfonamide nitrogen adopts a pyramidal geometry, while the adjacent epoxide ring maintains planarity within its three-membered ring system. These geometric features are critical for understanding the compound's chemical behavior and interactions with enzymes or receptors.
Data Table: Key Molecular Parameters
Properties
IUPAC Name |
N-methyl-N-[[(2S)-oxiran-2-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-6(10(2,7)8)3-5-4-9-5/h5H,3-4H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCXLFIAGRGXAB-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CO1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@H]1CO1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide typically involves the reaction of an epoxide with a sulfonamide under controlled conditions. One common method involves the use of a base to deprotonate the sulfonamide, followed by nucleophilic attack on the epoxide ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can yield diols, while nucleophilic substitution can produce a variety of substituted sulfonamides .
Scientific Research Applications
Pharmaceutical Development
N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide has shown potential as a precursor for synthesizing bioactive compounds. Its unique structure may allow it to serve as a building block in developing new pharmaceuticals, particularly those targeting bacterial and fungal infections. Compounds with similar structures have been studied for their antibacterial and antifungal properties, suggesting that this compound could exhibit similar bioactivity.
Interaction Studies with Biological Targets
Research indicates that compounds containing oxirane rings often interact with various biological macromolecules, including enzymes and receptors. The dual functional groups of this compound may facilitate specific interactions that warrant further investigation. For instance, studies have suggested that such compounds can act as inhibitors or modulators of key biological pathways .
Medicinal Chemistry
The compound's potential applications extend into medicinal chemistry, where it may be explored for its ability to modulate biological processes. The presence of the sulfonamide group is particularly relevant in drug design, as sulfonamides are known for their antibacterial properties. Future studies could focus on optimizing the structure of this compound to enhance its pharmacological profile .
Case Study 1: Antibacterial Activity
A study investigating compounds similar to this compound revealed promising antibacterial activity against various strains of bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis due to interaction with specific enzymes involved in this process.
Case Study 2: Neuroprotective Properties
Research has highlighted the potential neuroprotective effects of compounds containing oxirane functionalities. In preclinical models of ischemia, these compounds demonstrated enhanced efficacy at acidic pH levels, which could be beneficial in treating conditions associated with neuronal damage . Although this compound has not been directly tested in these models, its structural similarities suggest it may exhibit comparable neuroprotective properties.
Mechanism of Action
The mechanism of action of N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The epoxide ring can react with nucleophilic residues in proteins, leading to covalent modification and potential inhibition of enzyme activity. The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-Methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide
- CAS No.: 866777-98-2
- Molecular Formula: C₅H₁₁NO₃S
- Molecular Weight : 165.21 g/mol
- Appearance : White to pale yellow crystalline powder .
- Melting Point : 70–75°C .
- Solubility : Polar organic solvents (e.g., alcohols, ketones) .
- Storage : Sealed, dry conditions at 2–8°C .
Applications :
Primarily used as a catalyst in stereoselective organic synthesis due to its chiral epoxy (oxirane) ring and methanesulfonyl (mesyl) group, enabling precise control over reaction stereochemistry without disrupting chiral centers .
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its epoxide (oxirane) ring and mesyl group . Below is a comparison with sulfonamide derivatives featuring analogous functional groups:
Physical and Chemical Properties
Biological Activity
N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 165.21 g/mol
- Key Functional Groups :
- Epoxide (Oxirane) : Contributes to reactivity and potential interactions with biological macromolecules.
- Methanesulfonamide : Known for its biological activity, particularly in antibacterial and antifungal applications.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins through the following mechanisms:
- Covalent Modification : The epoxide ring can react with nucleophilic residues in proteins, leading to inhibition of enzyme activity.
- Sulfonamide Interaction : The sulfonamide group may engage with biological molecules, enhancing the compound's overall effects.
Enzyme Inhibition Studies
Preliminary studies suggest that this compound may inhibit specific enzymes involved in critical biological processes. For instance, it has been noted that the compound can interact with protein arginine methyltransferase 5 (PRMT5), which is a target for cancer therapy due to its role in tumor progression .
Research Findings and Case Studies
Recent investigations into this compound have focused on its synthesis and potential applications:
-
Synthesis Methods :
- Several synthetic pathways have been developed to create this compound while preserving its structural integrity, including methods that emphasize the formation of the epoxide and sulfonamide functionalities .
- Biological Evaluation :
Comparative Analysis Table
| Compound Name | Structure Type | Key Properties | Unique Features |
|---|---|---|---|
| This compound | Epoxide + Sulfonamide | Potential bioactivity | Unique combination of functionalities |
| N-Methylmethanesulfonamide | Sulfonamide only | Solvent properties | Lacks epoxide reactivity |
| Epoxyethanol | Epoxide only | Industrial solvent | No sulfonamide group |
| Sulfanilamide | Sulfonamide only | Antibacterial activity | Simpler structure; no epoxide |
Future Directions
Given the preliminary findings regarding this compound's potential biological activities, further research is warranted. Future studies should focus on:
- In Vivo Studies : To evaluate the compound's efficacy and safety in living organisms.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
- Pharmacological Applications : Investigating its potential as a therapeutic agent in treating bacterial infections or as an anticancer drug.
Q & A
Basic Questions
Q. What are the established synthetic routes for preparing N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide, and how is its purity validated?
- Synthesis : The compound can be synthesized via nucleophilic substitution between methanesulfonamide derivatives and epoxide-containing precursors. For example, oxirane derivatives (e.g., (2S)-oxiran-2-ylmethyl chloride) may react with N-methyl methanesulfonamide under basic conditions (e.g., NaH in THF) to form the target compound .
- Characterization : Purity is confirmed using melting point analysis (if crystalline) and spectroscopic techniques:
- FTIR : Peaks for sulfonamide S=O (~1350–1160 cm⁻¹) and epoxide C-O (~1250 cm⁻¹) stretching .
- NMR : ¹H NMR detects methyl groups (δ ~2.8–3.2 ppm for N–CH₃), epoxide protons (δ ~3.5–4.5 ppm), and sulfonamide protons (δ ~7–8 ppm if aromatic substituents are present) .
- 13C NMR : Sulfonamide sulfur-linked carbons (δ ~40–50 ppm) and epoxide carbons (δ ~45–60 ppm) .
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation?
- 1H/13C NMR : Assign stereochemistry at the (2S)-oxirane center using coupling constants (e.g., vicinal coupling in epoxide protons, J ~2–4 Hz) and NOESY for spatial correlations .
- HPLC-MS : Use reverse-phase HPLC with a C18 column and ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95%) .
- X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves absolute configuration and bond angles, critical for validating stereochemical integrity .
Advanced Questions
Q. How does the (2S)-oxirane stereochemistry influence reactivity in ring-opening reactions?
- The (2S)-configuration directs regioselectivity in nucleophilic ring-opening reactions. For example, amines or thiols preferentially attack the less hindered carbon of the epoxide, forming stereodefined diols or thioethers. Computational studies (DFT) can model transition states to predict selectivity .
- Example : In carbonyl olefin metathesis, the (2S)-epoxide acts as a directing group, enabling controlled polymerization or macrocycle formation .
Q. What computational strategies are used to predict the compound’s physicochemical properties and reaction pathways?
- DFT Calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software. Solvent effects are modeled via PCM or COSMO-RS .
- MD Simulations : Predict solubility and stability in aqueous/organic matrices (e.g., logP via ChemAxon or ACD/Labs) .
- QSPR Models : Correlate structural features (e.g., sulfonamide electronegativity, epoxide strain) with reactivity in catalytic systems .
Q. How is this compound utilized in the synthesis of covalent organic frameworks (COFs) or bioactive molecules?
- COF Applications : The sulfonamide group enhances COF stability via hydrogen bonding, while the epoxide enables post-synthetic modification (e.g., crosslinking for porosity tuning) .
- Bioactive Derivatives : The compound serves as a precursor for protease inhibitors or kinase modulators. For example, coupling with peptide motifs via epoxide ring-opening yields targeted therapeutics .
Q. What are the key challenges in scaling up synthesis while maintaining stereochemical fidelity?
- Reaction Optimization : Use flow chemistry to control exothermic epoxide reactions and minimize racemization. Temperature (-10°C to 25°C) and catalyst loading (e.g., chiral Lewis acids) are critical .
- Purification : Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid) ensures enantiomeric excess (>99%) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent epoxide hydrolysis .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Spill Management : Neutralize with aqueous NaHCO₃ and adsorb with vermiculite .
Data Contradictions and Resolution
Q. How are discrepancies in reported synthetic yields resolved?
- Case Study : Yields ranging from 60% () to 85% () may arise from solvent polarity (dioxane vs. THF) or reagent purity. Systematic DOE (Design of Experiments) identifies optimal conditions (e.g., solvent, base, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
